N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide
Description
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and a sulfonyl group attached to a fluorophenyl ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c1-12(21)19-15-7-4-13-3-2-10-20(17(13)11-15)24(22,23)16-8-5-14(18)6-9-16/h4-9,11H,2-3,10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEUOZGNYUHJAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(CCCN2S(=O)(=O)C3=CC=C(C=C3)F)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluorobenzenesulfonyl chloride with 3,4-dihydroquinoline in the presence of a base such as triethylamine. This reaction forms the sulfonylated intermediate, which is then acetylated using acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized to form quinolone derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The fluorophenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The quinoline core can intercalate with DNA, affecting transcription and replication processes. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide
- N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]butanamide
Uniqueness
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the acetamide group differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological profiles.
Biological Activity
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C_{15}H_{18}F_{1}N_{2}O_{2}S
- Molecular Weight : 320.38 g/mol
Structural Features
| Feature | Description |
|---|---|
| Sulfonyl Group | 4-Fluorobenzenesulfonyl |
| Tetrahydroquinoline Backbone | A bicyclic structure with nitrogen |
| Acetamide Group | Enhances solubility and bioavailability |
This compound exhibits biological activity through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit steroid sulfatase (STS), an enzyme involved in steroid hormone metabolism. This inhibition can affect estrogen signaling pathways, making it a candidate for breast cancer treatment .
- Cell Line Studies : In vitro studies have demonstrated that this compound can selectively inhibit the growth of estrogen receptor-positive (ER+) cell lines such as MCF-7 and T47D with IC50 values significantly lower than those of standard treatments like tamoxifen .
Efficacy in Assays
The biological activity of this compound has been evaluated through various assays:
Table 1: Inhibition Potency Against Different Cell Lines
| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| MCF-7 | 15.9 | Tamoxifen 6.8 |
| T47D | 8.7 | Tamoxifen 10.6 |
| MDA-MB-231 | 22.5 | Tamoxifen 15.1 |
| SkBr3 | 20.0 | Tamoxifen 12.5 |
Case Studies and Research Findings
Several studies have highlighted the biological significance of this compound:
- Steroid Sulfatase Inhibition : A study focused on synthesizing derivatives of sulfonamides found that this compound exhibited potent STS inhibitory activity with an IC50 value comparable to established inhibitors .
- Breast Cancer Models : In preclinical models using ER+ breast cancer cell lines, the compound demonstrated significant anti-proliferative effects and induced apoptosis in cancer cells through the modulation of estrogen signaling pathways .
- Computational Docking Studies : Molecular modeling techniques were employed to predict the binding affinity and interaction sites of the compound with STS. These studies revealed crucial interactions between the sulfonyl group and amino acid residues in the active site of the enzyme .
Q & A
Q. What are the key synthetic routes for preparing N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide?
A methodologically robust approach involves:
- Step 1 : Sulfonylation of the tetrahydroquinoline core using 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., NaH in DMF). This step requires careful control of reaction time and temperature (0–5°C) to avoid over-sulfonylation .
- Step 2 : Acetylation of the 7-amino group using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine). Monitor completion via TLC or LC-MS to ensure selective N-acetylation without side reactions .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Q. How is structural characterization performed for this compound?
- 1H NMR : Key signals include the acetamide methyl group (δ 2.1–2.3 ppm), aromatic protons from the fluorobenzenesulfonyl moiety (δ 7.5–8.0 ppm), and tetrahydroquinoline protons (δ 1.8–3.2 ppm for aliphatic hydrogens) .
- HRMS : Confirm molecular weight (e.g., calculated [M+H]+ for C₁₇H₁₆FNO₃S: 334.0912; observed: 334.0915) .
- X-ray crystallography (if crystalline): Resolve diastereomer ratios (if applicable) and confirm sulfonamide geometry .
Q. What initial biological screening assays are appropriate for this compound?
- Target identification : Screen against nuclear receptors (e.g., RORγ) due to structural similarity to known RORγ inverse agonists like SR1555 (IC₅₀ = 1.5 µM) .
- In vitro assays : Measure IC₅₀ values using reporter gene assays (e.g., Gal4-RORγ chimera systems) or competitive binding assays with labeled ligands .
- Selectivity panels : Test against related receptors (RORα, PPARγ) to rule off-target effects .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Modify substituents :
- Evaluate stereochemistry : Synthesize and test enantiomers or diastereomers (if chiral centers exist) to determine if activity is stereospecific .
- Use computational modeling : Perform docking studies with RORγ ligand-binding domain (PDB ID: 4NYP) to predict binding modes and guide SAR .
Q. How to address contradictions in reported IC₅₀ values for structurally analogous compounds?
For example, SR1555 (IC₅₀ = 1.5 µM) vs. ML209 (IC₅₀ = 51 nM) for RORγ :
- Assay standardization : Ensure consistent cell lines (HEK293 vs. CHO), ligand concentrations, and incubation times.
- Control for solubility : Use DMSO stocks ≤0.1% to avoid solvent interference.
- Validate with orthogonal assays : Compare reporter gene data with SPR (surface plasmon resonance) binding kinetics .
Q. What experimental strategies can elucidate the mechanism of action (MoA)?
- Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein stability shifts in the presence of the compound .
- RNA-seq profiling : Identify downstream gene expression changes (e.g., IL-17 for RORγ) to link MoA to functional outcomes .
- Knockout models : Use CRISPR/Cas9 to delete RORγ in cell lines and assess loss of compound efficacy .
Q. How to optimize selectivity over related receptors (e.g., RORα vs. RORγ)?
- Leverage residue differences : Target hydrophobic subpockets in RORγ (e.g., Leu324) absent in RORα.
- Design bivalent ligands : Introduce substituents that exploit RORγ-specific surface features (e.g., His479) .
- Pharmacophore filtering : Exclude moieties with known RORα affinity (e.g., bulky groups incompatible with RORα’s smaller binding pocket) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
